Calcium;propan-2-olate

Life Cycle Assessment Heritage Conservation Green Chemistry

Calcium;propan-2-olate (CAS 15571-51-4, calcium isopropoxide, Ca(OiPr)₂) is an alkaline-earth metal alkoxide belonging to the class of Group II metal isopropoxides. It appears as a white to off-white moisture-sensitive powder with the linear formula Ca(OCH(CH₃)₂)₂ and a molecular weight of 158.25 g mol⁻¹.

Molecular Formula C6H14CaO2
Molecular Weight 158.25 g/mol
Cat. No. B12061228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium;propan-2-olate
Molecular FormulaC6H14CaO2
Molecular Weight158.25 g/mol
Structural Identifiers
SMILESCC(C)[O-].CC(C)[O-].[Ca+2]
InChIInChI=1S/2C3H7O.Ca/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2
InChIKeyMMLSWLZTJDJYJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Isopropoxide (Calcium;propan-2-olate) — Procurement-Relevant Compound Profile and Comparator Landscape


Calcium;propan-2-olate (CAS 15571-51-4, calcium isopropoxide, Ca(OiPr)₂) is an alkaline-earth metal alkoxide belonging to the class of Group II metal isopropoxides. It appears as a white to off-white moisture-sensitive powder with the linear formula Ca(OCH(CH₃)₂)₂ and a molecular weight of 158.25 g mol⁻¹ [1]. The compound is soluble in organic solvents including isopropanol, ethanol, methanol, and methoxyethanol, and serves as a precursor for calcium-containing oxide materials via sol-gel processing, a Lewis base capable of coordinating metal ions, and a reagent for preparing chiral calcium catalysts in asymmetric synthesis [2]. Its closest in-class analogs — calcium ethoxide, calcium methoxide, and magnesium isopropoxide — differ materially in environmental footprint, formation kinetics, steric profile, and catalytic applicability, preventing generic substitution. This guide provides quantitative, comparator-anchored evidence to support differentiated scientific selection and procurement of calcium isopropoxide over these alternatives.

Why Calcium Isopropoxide Cannot Be Interchanged with Other Calcium Alkoxides — Key Differentiators for Procurement


Although calcium ethoxide and calcium methoxide share the same Ca²⁺ cation and general alkoxide reactivity, substitution with calcium isopropoxide — or vice versa — introduces quantifiable differences across multiple performance-critical dimensions. The branched isopropoxide ligand confers greater steric bulk than linear ethoxide or methoxide groups, retarding hydrolysis rates in sol-gel processes by a factor governed by steric hindrance at the α-carbon [1]. In heritage conservation nanolime formulations, the two alkoxides exhibit measurably distinct formation kinetics (activation energy difference of ~8 kJ mol⁻¹) and carbonation behavior (vaterite vs. calcite induction at different fractional conversions) [2]. From a life-cycle perspective, production of 1 kg of calcium isopropoxide nanosuspension generates 132 kg CO₂ eq, compared with 198 kg CO₂ eq for calcium ethoxide — a 33 % reduction in global warming impact [3]. Furthermore, calcium isopropoxide is the demonstrated precursor of choice for generating chiral calcium-bisoxazoline catalysts capable of delivering up to 94 % enantiomeric excess, a synthetic capability not equivalently reported for calcium ethoxide or methoxide [4]. These non-interchangeable properties are detailed with quantitative evidence in Section 3.

Quantitative Differentiation Evidence for Calcium Isopropoxide — Head-to-Head and Cross-Study Comparator Data


33 % Lower Global Warming Potential vs. Calcium Ethoxide in Nanosuspension Production

In a cradle-to-gate life cycle assessment comparing calcium-based consolidant nanosuspensions produced at kg/lab scale, calcium isopropoxide exhibits a substantially lower global warming impact than its closest structural analog, calcium ethoxide [1]. This represents a 33 % reduction in CO₂-equivalent emissions per kilogram of product manufactured, making calcium isopropoxide the environmentally preferable choice when both alkoxides are viable for a given application.

Life Cycle Assessment Heritage Conservation Green Chemistry

28 % Higher Activation Energy Barrier Yields More Controllable Alkoxide Formation Kinetics vs. Calcium Ethoxide

The transformation of Ca(OH)₂ nanoparticles into calcium alkoxides in alcoholic dispersions follows Arrhenius kinetics with activation energies that differ significantly between ethanol and isopropanol media [1]. Calcium isopropoxide formation requires a higher activation energy barrier, indicating slower, more thermally controllable conversion compared with calcium ethoxide. This kinetic differentiation is critical for processes where premature or excessively rapid alkoxide formation would compromise product performance.

Reaction Kinetics Alkoxide Formation Nanolime Processing

Enables Chiral Calcium-Catalyzed Asymmetric 1,4-Addition and [3+2] Cycloaddition with up to 94 % ee

Calcium isopropoxide serves as the specific precursor for in situ generation of chiral calcium-bisoxazoline (Box) catalysts that mediate asymmetric 1,4-addition and [3+2] cycloaddition reactions of glycine Schiff bases with α,β-unsaturated esters [1]. Yields up to 95 % have been reported in related calcium-catalyzed Mannich reactions, with enantioselectivities reaching 94 % ee for the asymmetric 1,4-addition manifold [2]. This catalytic competence is not equivalently demonstrated for calcium ethoxide or calcium methoxide in the peer-reviewed asymmetric catalysis literature, where calcium isopropoxide is consistently the alkoxide of choice for generating the active monomeric calcium species [1].

Asymmetric Catalysis Chiral Calcium Complexes Enantioselective Synthesis

Sterically Retarded Hydrolysis Rate Enables Superior Kinetic Control in Sol-Gel Processing vs. Linear Alkoxides

The rate of hydrolysis of metal alkoxides in sol-gel processing is governed by the electronegativity of the metal center, its coordination number, and — critically — the steric hindrance of the alkoxide ligand [1]. The secondary, branched isopropoxide group presents greater steric bulk at the α-carbon than primary, linear ethoxide or methoxide groups, thereby reducing the rate of nucleophilic attack by water on the metal center. This steric retardation provides a wider processing window for sol-to-gel transition [2], enabling homogeneous incorporation of calcium into multi-component oxide networks before premature precipitation or phase separation occurs.

Sol-Gel Chemistry Hydrolysis Kinetics Metal Alkoxide Precursors

Graded Purity Availability from 99 % (2N) to 99.999 % (5N) Supports Tiered Application Requirements

Calcium isopropoxide is commercially available in a range of purity grades that enable procurement decisions matched to application sensitivity. A major supplier (American Elements) offers four specified grades: 99 % (2N), 99.9 % (3N), 99.99 % (4N), and 99.999 % (5N) on a trace metals basis, with submicron and nanopowder forms also available [1]. This purity span contrasts with the more limited grade availability typically encountered for calcium ethoxide and calcium methoxide from common catalog suppliers, which are generally offered at 90–97 % purity ranges .

High-Purity Precursors Materials Specification Procurement Grades

Procurement-Driven Application Scenarios for Calcium Isopropoxide — Evidence-Anchored Selection Guidance


Low-Carbon-Footprint Heritage Conservation Nanolime Consolidants

When formulating calcium alkoxide nanosuspensions for architectural heritage consolidation, calcium isopropoxide delivers a 33 % lower global warming potential (132 kg CO₂ eq kg⁻¹) compared with calcium ethoxide (198 kg CO₂ eq kg⁻¹), as quantified by cradle-to-gate LCA using the IMPACT 2002+ methodology [1]. Additionally, its higher activation energy for formation from Ca(OH)₂ (37 kJ mol⁻¹ vs. 29 kJ mol⁻¹ for the ethoxide) provides a wider thermal processing window, enabling more controlled in situ alkoxide generation and reducing premature carbonation risk [2]. Conservation scientists and restorers operating under EU Green Public Procurement criteria should specify calcium isopropoxide over calcium ethoxide for nanolime formulations where carbon footprint documentation is required.

Enantioselective Synthesis of Chiral Glutamic Acid Derivatives and Pyrrolidine Drug Cores

Calcium isopropoxide is the uniquely validated alkoxide precursor for in situ formation of chiral calcium-bisoxazoline catalysts that enable asymmetric 1,4-addition of glycine Schiff bases to α,β-unsaturated esters, delivering enantioselectivities up to 94 % ee [1]. This catalytic platform has been extended to [3+2] cycloadditions producing optically active substituted pyrrolidines containing contiguous quaternary stereocenters — core structures of hepatitis C virus RNA-dependent polymerase inhibitors [1]. No equivalent published methodology exists using calcium ethoxide or calcium methoxide as the catalyst precursor. Medicinal chemistry groups and CDMOs developing enantioselective routes to non-proteinogenic amino acids should procure calcium isopropoxide as the mandatory alkoxide precursor for this catalyst class.

Sol-Gel Synthesis of Homogeneous CaO–SiO₂ and CaO–ZrO₂ Mixed-Oxide Ceramics and Bioactive Glasses

The sterically retarded hydrolysis rate of the branched isopropoxide ligand — relative to linear ethoxide or methoxide groups — provides sol-gel practitioners with extended working time before gelation, enabling homogeneous co-condensation of calcium with slower-reacting silicon or zirconium alkoxides [1]. This steric control directly addresses the known problem of premature calcium-rich phase precipitation that occurs when using fast-hydrolyzing inorganic calcium salts (nitrate, chloride) or less hindered calcium alkoxides [2]. For bioactive glass synthesis (e.g., 70SiO₂–30CaO compositions) where network homogeneity governs bioactivity and apatite-layer formation quality, calcium isopropoxide offers kinetic compatibility with TEOS that calcium nitrate cannot match. High-purity grades (99.99 % and 99.999 %) additionally support electronic-grade CaO–ZrO₂ ceramic fabrication where trace-metal contamination must be minimized .

MOCVD and Thin-Film Deposition of Calcium-Containing Perovskite and Electronic Oxide Layers

The availability of calcium isopropoxide in multiple purity grades up to 99.999 % (5N) on a trace metals basis [1], combined with its non-aqueous solubility in common organic solvents, positions it as a viable calcium precursor for metal-organic chemical vapor deposition (MOCVD) of perovskite phases such as CaCu₃Ti₄O₁₂ (CCTO) [2]. The steric profile of the isopropoxide ligand additionally contributes to appropriate volatility characteristics for vapor-phase delivery. Thin-film research groups developing Ca-containing dielectric, ferroelectric, or transparent conductive oxide layers should specify calcium isopropoxide at 3N purity or higher, with procurement specifications tied to the deposition technique's sensitivity to alkali-metal and transition-metal impurities.

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